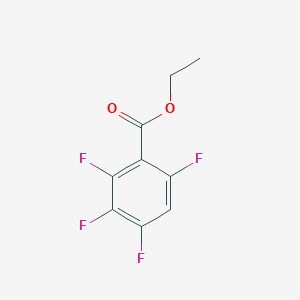
ethyl 2,3,4,6-tetrafluorobenzoate
Overview
Description
Ethyl 2,3,4,6-tetrafluorobenzoate is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,6-tetrafluorobenzoate typically involves the esterification of 2,3,4,6-tetrafluorobenzoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,6-tetrafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: Ethyl 2,3,4,6-tetrafluorobenzyl alcohol.
Hydrolysis: 2,3,4,6-tetrafluorobenzoic acid.
Scientific Research Applications
Ethyl 2,3,4,6-tetrafluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which ethyl 2,3,4,6-tetrafluorobenzoate exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms can significantly alter the electronic properties of the benzene ring, making it more susceptible to nucleophilic attack. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved in these reactions are typically studied using advanced spectroscopic and computational techniques.
Comparison with Similar Compounds
Ethyl 2,3,4,6-tetrafluorobenzoate can be compared with other fluorinated benzoates, such as:
Ethyl 2,3,4,5-tetrafluorobenzoate: Similar in structure but with fluorine atoms at different positions, which can influence its reactivity and applications.
Ethyl 2,3,5,6-tetrafluorobenzoate: Another isomer with distinct chemical properties due to the different arrangement of fluorine atoms.
Ethyl pentafluorobenzoate: Contains five fluorine atoms on the benzene ring, making it even more electron-deficient and reactive towards nucleophiles.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different reactivity and applications compared to its isomers and other fluorinated benzoates.
Properties
IUPAC Name |
ethyl 2,3,4,6-tetrafluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFOWPZJBADLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







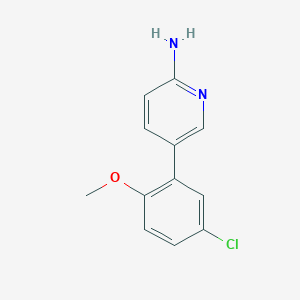

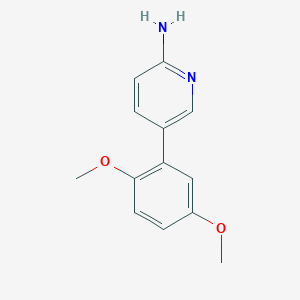

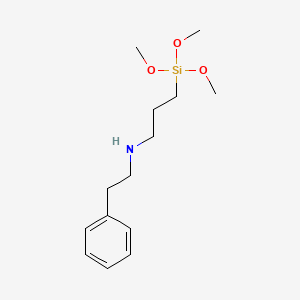
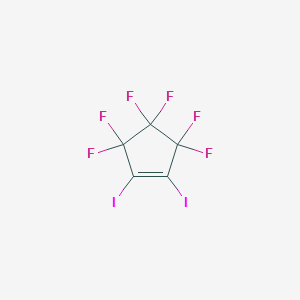
![1H-Pyrrole, 3-[(trifluoromethyl)thio]-](/img/structure/B6329891.png)
